Tert-butyl-containing compounds have shown promise as antibacterial agents. The study of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives revealed that these compounds have better antibacterial activities against various bacterial strains compared to their non-tert-butyl analogs1. Another study synthesized 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives and found that some of these compounds exhibited powerful antibacterial activities, with one compound being superior to traditional antibiotics like Penicillin G and Kanamycin B8.
The synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones led to the discovery of compounds with potent anti-inflammatory and analgesic properties. Some of these compounds were found to be equipotent to indomethacin, a well-known anti-inflammatory drug, but with reduced ulcerogenic effects, indicating a potential for safer therapeutic options2.
Tert-butyl groups are also pivotal in the synthesis of intermediates for various drugs. For example, the large-scale preparation of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, was optimized to produce multihundred gram quantities, demonstrating the scalability of such syntheses3. Additionally, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was reported as an important intermediate for small molecule anticancer drugs7.
The efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates has enabled access to novel macrocyclic Tyk2 inhibitors, which are important in the treatment of various diseases due to their potent and selective inhibition properties4.
The development of a one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives from tert-butyl esters demonstrates the application of tert-butyl-containing compounds in innovative synthetic methodologies. This approach has been used to synthesize CB1 inverse agonists in a single continuous process6.
3-Tert-butylthio-2-carboxypyridine belongs to the class of heterocyclic compounds, specifically pyridines, which are aromatic compounds containing nitrogen. It is categorized as a thioether due to the presence of the sulfur atom in the tert-butylthio group. The compound's structure allows it to participate in various chemical reactions, making it relevant for further chemical synthesis and applications.
The synthesis of 3-tert-butylthio-2-carboxypyridine can be achieved through several methods, often involving nucleophilic substitution or coupling reactions. A common synthetic route involves the following steps:
The molecular structure of 3-tert-butylthio-2-carboxypyridine can be described as follows:
The structure can be confirmed by various spectroscopic techniques:
3-Tert-butylthio-2-carboxypyridine can undergo several chemical reactions:
Typical conditions for these reactions include:
The mechanism by which 3-tert-butylthio-2-carboxypyridine exerts its effects, particularly in biological systems, typically involves:
Studies involving similar compounds suggest potential antitumor activity, likely mediated through interference with cellular processes such as proliferation and apoptosis.
The physical and chemical properties of 3-tert-butylthio-2-carboxypyridine include:
3-Tert-butylthio-2-carboxypyridine has several scientific applications:
3-Tert-butylthio-2-carboxypyridine (CAS# 178811-41-1) is a structurally distinct pyridine derivative featuring two key functional groups: a carboxylic acid at the 2-position and a tert-butylthioether (-S^tBu) moiety at the 3-position. Its molecular formula is C₁₀H₁₃NO₂S, with a molecular weight of 211.28 g/mol [1] [3]. The compound belongs to the picolinic acid subclass (2-carboxypyridines) but is differentiated by the sulfur-containing substituent [6].
Table 1: Key Structural Descriptors
| Property | Value/Descriptor |
|---|---|
| Systematic IUPAC Name | 3-(tert-Butylsulfanyl)pyridine-2-carboxylic acid |
| SMILES Notation | CC(C)(C)SC1=C(C(=O)O)N=CC=C1 |
| Molecular Formula | C₁₀H₁₃NO₂S |
| Molecular Weight | 211.28 g/mol |
| Core Heterocycle | Pyridine (picolinic acid scaffold) |
The planar pyridine ring creates electronic asymmetry, while the bulky tert-butylthio group imposes significant steric effects. This combination enables unique reactivity patterns, such as metal coordination at the carboxylate and nitrogen sites, and nucleophilic displacement at the sulfur center [3] [5].
This compound sits at the intersection of two key domains:
Its dual functionality makes it valuable for synthesizing pharmaceuticals, agrochemicals, and metal complexes. For example, substituted pyridinecarboxylic acids like isonicotinic acid are key to tuberculosis drugs [6], while brominated analogs (e.g., 4-bromopicolinic acid) serve as synthetic intermediates for pesticides [7].
The compound’s development parallels advances in heterocyclic sulfur chemistry:
Table 2: Historical Commercialization Timeline
| Year Range | Key Milestone | Source/Evidence |
|---|---|---|
| 1996 | CAS registry established | CAS# 178811-41-1 [1] |
| Early 2000s | Offered by specialty chemical suppliers | Supplier listings [2] |
| 2010–Present | Gram-scale sales; purity ≥98% | Vendor catalogs [1] [3] |
The Hammick reaction (decarboxylation of picolinic acids) historically provided synthetic access, though modern routes likely exploit direct C–S coupling between halopicolinic acids and tert-butylthiol [5]. Its persistence in catalogs underscores utility in niche applications where steric bulk or sulfur lability is advantageous.
CAS No.: 119509-26-1
CAS No.: 467-14-1
CAS No.: 100239-45-0